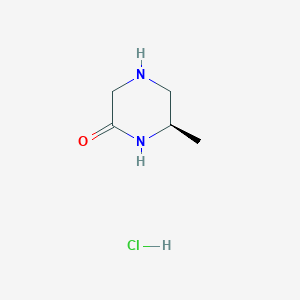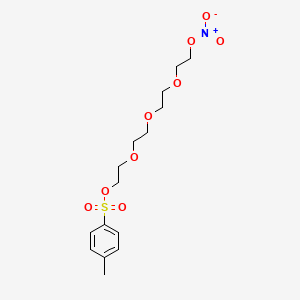
5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid
Overview
Description
5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is a chemical compound with the molecular formula C9H11BClFO3 . It is a solid substance and is used for research purposes.
Molecular Structure Analysis
The molecular weight of 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is 232.44 . The InChI code is 1S/C9H11BClFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5,13-14H,1-2H3 .Physical And Chemical Properties Analysis
5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is a solid substance . The InChI code is 1S/C9H11BClFO3/c1-5(2)15-9-7(10(13)14)3-6(12)4-8(9)11/h3-5,13-14H,1-2H3 .Scientific Research Applications
Synthesis and Pharmaceutical Activity
5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is a compound utilized in the synthesis of various pharmacologically active agents. For instance, its derivatives have been synthesized and tested for their anti-inflammatory and analgesic properties. Notably, certain derivatives demonstrated potency comparable to or greater than established drugs like indomethacin in acute and chronic animal models, underscoring the potential of this compound in drug development (Muchowski et al., 1985).
Metabolic Pathways and Toxicity Studies
Studies on the metabolism and toxicological profiles of compounds related to 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid reveal complex metabolic pathways and interactions. For example, the identification of novel sulphonic acid type conjugates in the metabolism of a related compound, S-23121, highlights the intricate metabolic processes involved and the potential of these compounds in various therapeutic applications (Yoshino et al., 1993). Additionally, the assessment of the therapeutic and toxicological impacts of related compounds, like 5-Fluorouracil, in the presence of other modulating agents, shows the potential to enhance therapeutic effects while mitigating toxicity (Kato et al., 2001).
Chemical Analysis and Identification Techniques
The development and refinement of analytical techniques are crucial for understanding and manipulating compounds like 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid. Research into the identification of hydroxyhalobiphenyls as their methyl ethers, for example, provides valuable insights into the structure and properties of these compounds, which is essential for their effective application in various scientific and medicinal contexts (Tulp et al., 1977).
Mechanism of Action
Target of Action
The primary targets of 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid are the transition metal catalysts used in carbon-carbon bond forming reactions, such as the Suzuki–Miyaura (SM) coupling . These catalysts facilitate the oxidative addition and transmetalation processes that are key to the compound’s mode of action .
Mode of Action
In the Suzuki–Miyaura coupling, the compound interacts with its targets through two main processes: oxidative addition and transmetalation . Oxidative addition involves the donation of electrons from the palladium catalyst to form a new Pd–C bond . Transmetalation, on the other hand, involves the transfer of the compound, which acts as a nucleophilic organic group, from boron to palladium .
Biochemical Pathways
The compound affects the biochemical pathways involved in carbon-carbon bond formation. Specifically, it plays a role in the Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The compound’s interaction with the palladium catalyst facilitates the formation of new carbon-carbon bonds, thereby affecting the downstream synthesis of various organic compounds .
Pharmacokinetics
The compound’s stability and reactivity suggest that it may have favorable bioavailability for use in chemical reactions .
Result of Action
The result of the compound’s action is the formation of new carbon-carbon bonds, which are crucial for the synthesis of various organic compounds . This makes the compound a valuable tool in organic synthesis, particularly in reactions that require the formation of carbon-carbon bonds .
Action Environment
The action of 5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid is influenced by various environmental factors. For instance, the compound’s reactivity and stability can be affected by the presence of moisture and air . Additionally, the compound’s effectiveness in carbon-carbon bond formation can be influenced by the specific conditions of the Suzuki–Miyaura coupling, such as the type of transition metal catalyst used .
properties
IUPAC Name |
(5-chloro-2-fluoro-3-propan-2-yloxyphenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BClFO3/c1-5(2)15-8-4-6(11)3-7(9(8)12)10(13)14/h3-5,13-14H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMPKFAWGRCUCJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC(=C1F)OC(C)C)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BClFO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101180864 | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-2-fluoro-3-isopropoxyphenylboronic acid | |
CAS RN |
2096339-37-4 | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(1-methylethoxy)phenyl]- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2096339-37-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Boronic acid, B-[5-chloro-2-fluoro-3-(1-methylethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101180864 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



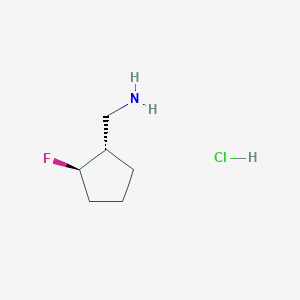
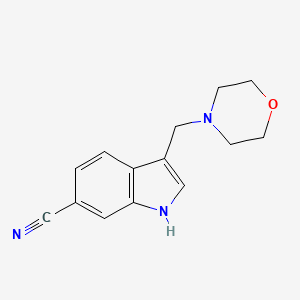

![Ethyl 3-(2-ethoxy-2-oxoethyl)imidazo[2,1-b]thiazole-6-carboxylate](/img/structure/B3060198.png)
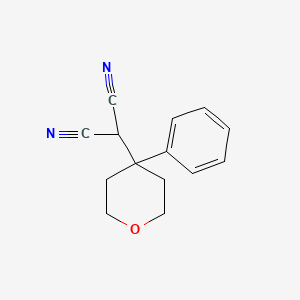
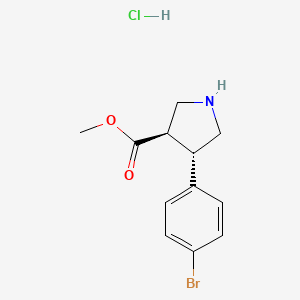
![6-Methyl-5-(3-(trifluoromethoxy)phenyl)thiazolo[3,2-B][1,2,4]triazole](/img/structure/B3060203.png)

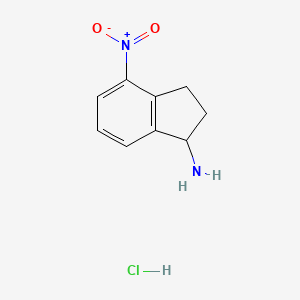
![1-[5-Methyl-2-(methylsulfanyl)phenyl]ethan-1-one](/img/structure/B3060209.png)
